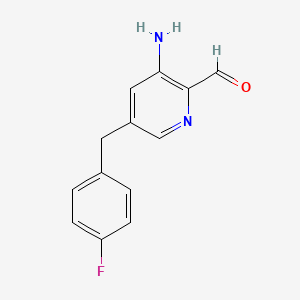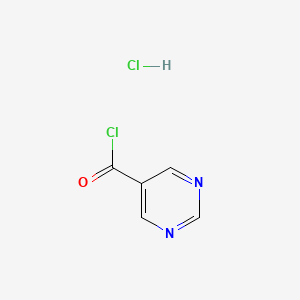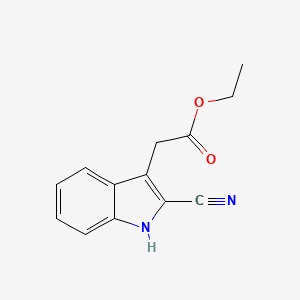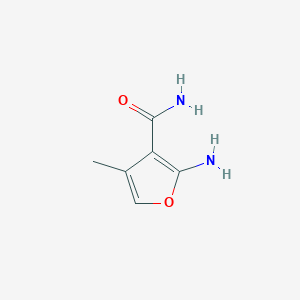![molecular formula C8H5FeO5 B13658327 [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is a coordination compound that features iron as the central metal atom coordinated to 1,4-benzenedicarboxylate ligands and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron typically involves the reaction of iron(III) chloride hexahydrate with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out in an autoclave at elevated temperatures (around 150°C) for several hours. After cooling, the solid product is recovered by centrifugation and washed to remove residual solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligands coordinated to the iron center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using solvents like DMF or acetonitrile and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) oxide or other iron-containing compounds, while substitution reactions may result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is used as a catalyst in various organic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology and Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism by which [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron exerts its effects involves the coordination of ligands to the iron center, which can alter the electronic properties of the metal and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) chloride: A common iron compound used in various chemical reactions.
Iron(III) oxide: An iron compound with applications in catalysis and materials science.
Iron(III) acetylacetonate: A coordination compound used as a catalyst in organic synthesis.
Uniqueness
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is unique due to its specific coordination environment, which includes 1,4-benzenedicarboxylate ligands and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C8H5FeO5 |
|---|---|
Peso molecular |
236.97 g/mol |
Nombre IUPAC |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clave InChI |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)


![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)



![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)


![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)

